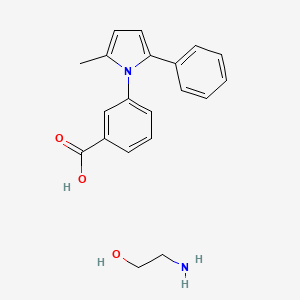
2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Descripción
2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid is a bioactive chemical compound It is known for its unique structure, which combines benzoic acid with a pyrrole derivative and 2-aminoethanol
Propiedades
Número CAS |
26180-43-8 |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H15NO2.C2H7NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;3-1-2-4/h2-12H,1H3,(H,20,21);4H,1-3H2 |
Clave InChI |
FXPWMBYTHFNJKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C(CO)N |
SMILES canónico |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C(CO)N |
Apariencia |
Solid powder |
Otros números CAS |
26180-43-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative, m-(2-methyl-5-phenylpyrrol-1-yl)-benzoic acid. This can be achieved through a series of reactions, including the condensation of appropriate starting materials under controlled conditions.
Combination with 2-Aminoethanol: The pyrrole derivative is then reacted with 2-aminoethanol in a 1:1 molar ratio. This reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety or the pyrrole ring, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactivity, including antimicrobial and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
- Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
- Phenol, 3-methyl-, sodium salt (1:1)
Uniqueness
2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid is unique due to its specific combination of benzoic acid, a pyrrole derivative, and 2-aminoethanol. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


